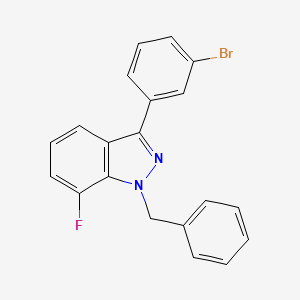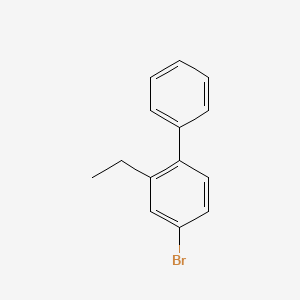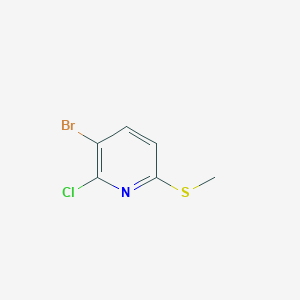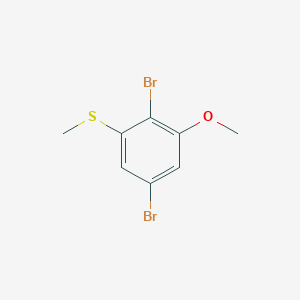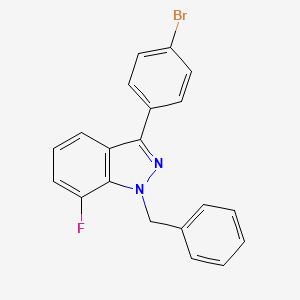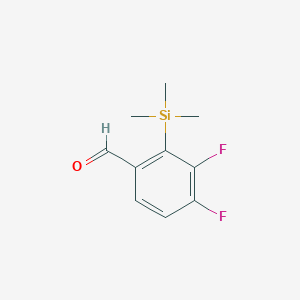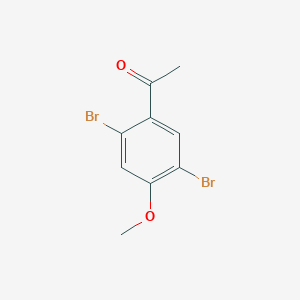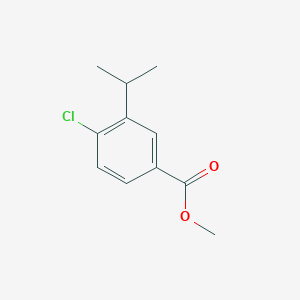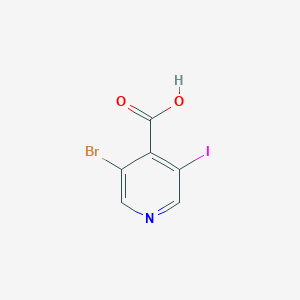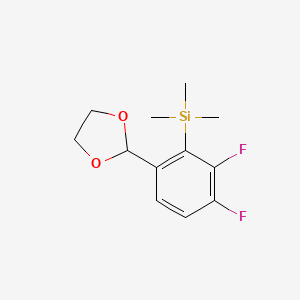
(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane
Overview
Description
The compound “(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane” is an organosilicon compound containing a 1,3-dioxolane ring and a difluorophenyl group. The 1,3-dioxolane ring is a cyclic acetal, which is often used as a protecting group in organic synthesis . The difluorophenyl group is a type of aromatic ring where two hydrogen atoms have been replaced by fluorine . The trimethylsilane group is a common moiety in organosilicon chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3-dioxolane ring and the introduction of the difluorophenyl and trimethylsilane groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane ring and the phenyl ring are likely to be planar due to the nature of their bonding . The presence of the fluorine atoms on the phenyl ring could introduce some electronic effects that influence the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,3-dioxolane ring could potentially be opened under acidic or basic conditions . The difluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The trimethylsilane group is generally quite stable but could potentially undergo reactions with strong bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its polarity and potentially its boiling point . The trimethylsilane group could contribute to its hydrophobicity .Scientific Research Applications
- Azoxybenzenes, including 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, are used as liquid crystals . These materials play a crucial role in display technologies, such as LCD screens, due to their ability to align and modulate light.
- Azoxybenzenes have diverse biological activities, including insecticidal properties and plant growth stimulation . Researchers explore their potential as natural or synthetic compounds with applications in agriculture and pest control.
- The azoxy group serves as a ligand for preparing coordination polymers . These materials have applications in catalysis, sensing, and materials science.
- Azoxybenzenes are used as stabilizers in polyvinyl chloride (PVC) formulations . They enhance the thermal stability and processing properties of PVC, which is widely used in construction materials and pipes.
- The reactivity of azoxybenzenes allows them to be used as building blocks in fine organic synthesis . Researchers explore their potential in creating complex molecules and functional materials.
- The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as an eco-friendly reductant demonstrates a sustainable approach . This method avoids toxic reagents and aligns with green chemistry principles.
Liquid Crystals
Biological Activities
Coordination Polymers
Polyvinyl Chloride Stabilizers
Fine Organic Synthesis
Eco-Friendly Synthesis
Mechanism of Action
properties
IUPAC Name |
[6-(1,3-dioxolan-2-yl)-2,3-difluorophenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2Si/c1-17(2,3)11-8(12-15-6-7-16-12)4-5-9(13)10(11)14/h4-5,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCNOKVFLIHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204144 | |
| Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane | |
CAS RN |
1809168-65-7 | |
| Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



